4-Iodo-2,6-dimethylpyridine

Descripción

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Pyridine and its derivatives are fundamental building blocks in organic chemistry, prized for their versatile applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netbohrium.com The pyridine ring, a six-membered heteroaromatic system containing a nitrogen atom, is a common feature in many natural products, including alkaloids and vitamins. nih.gov This structural motif is crucial in drug design and development due to its ability to enhance the water solubility of potentially therapeutic molecules. nih.gov The unique electronic properties of the pyridine ring, characterized by a π-deficient system, make it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.govmdpi.com This reactivity allows for extensive functionalization, enabling the creation of a wide array of complex molecules. nih.gov

Contextualizing 4-Iodo-2,6-dimethylpyridine within Heterocyclic Chemistry

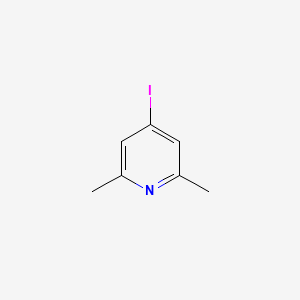

This compound is a halogenated pyridine derivative with the chemical formula C₇H₈IN. smolecule.com It features a pyridine core with methyl groups at the 2 and 6 positions and an iodine atom at the 4-position. smolecule.com This specific substitution pattern significantly influences its chemical behavior. smolecule.com The electron-donating methyl groups can modulate the reactivity of the pyridine ring, while the iodine atom serves as a versatile handle for various chemical transformations. As a member of the halogenated pyridine family, it is recognized for its utility in organic synthesis, particularly in the construction of more complex molecular architectures. smolecule.com

Research Trajectories for Iodinated Pyridine Derivatives

Research involving iodinated pyridine derivatives is actively exploring their potential in several key areas. A primary focus is their application as substrates in transition-metal-catalyzed cross-coupling reactions. smolecule.comeie.gr These reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, which are essential for synthesizing complex organic molecules. ambeed.comresearchgate.net The high reactivity of the carbon-iodine bond makes iodinated pyridines excellent coupling partners. scispace.com Furthermore, these derivatives are being investigated for their potential in materials science, where their electronic and optical properties can be harnessed for the development of novel functional materials. smolecule.com There is also ongoing interest in the synthesis of new iodinated pyridine compounds and the development of more efficient and environmentally friendly synthetic methods. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

4-iodo-2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTDZBSTWOXMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509149 | |

| Record name | 4-Iodo-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-67-3 | |

| Record name | 4-Iodo-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodo 2,6 Dimethylpyridine

Precursor-Based Synthesis

A robust and frequently employed method for synthesizing 4-Iodo-2,6-dimethylpyridine is through a nucleophilic halogen exchange reaction, specifically a Finkelstein-type reaction. This process involves the conversion of the more readily available 4-chloro-2,6-dimethylpyridine (B1297441) into the desired iodo-derivative.

The reaction is typically performed by treating 4-chloro-2,6-dimethylpyridine with an iodide salt, such as sodium iodide (NaI), in a suitable polar aprotic solvent like acetonitrile. rsc.org The substitution of chloride by iodide at the 4-position of the pyridine (B92270) ring is favorable. researchgate.net To facilitate the reaction and achieve higher yields, an activating agent like acetyl chloride is often added. The process generally requires elevated temperatures, with procedures reporting heating in an autoclave at 140 °C overnight to drive the substitution to completion. rsc.org Following the reaction, a standard aqueous workup and purification by flash chromatography are used to isolate the final product. rsc.org This method has demonstrated moderate yields, with a reported yield of 40% for the conversion. rsc.org

The precursor, 4-chloro-2,6-dimethylpyridine, can itself be synthesized from 2,6-dimethylpyridine-N-oxide by treatment with phosphoryl chloride (POCl₃). rsc.org

Table 1: Synthesis of this compound via Nucleophilic Halogen Exchange

| Precursor | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-2,6-dimethylpyridine | Sodium iodide (NaI), Acetyl chloride | Acetonitrile | 140 °C, Autoclave, Overnight | 40% | rsc.org |

Another viable, though less commonly documented, precursor-based route involves the use of pyridyl triflates. The trifluoromethanesulfonyl (triflate, Tf) group is an excellent leaving group, making pyridyl triflates highly reactive substrates for nucleophilic substitution reactions.

In this proposed pathway, 2,6-dimethylpyridin-4-yl trifluoromethanesulfonate (B1224126) would serve as the starting material. The conversion to this compound could be accomplished by reacting the triflate with an iodide source, such as sodium iodide or tetrabutylammonium (B224687) iodide. These reactions are often mediated by a transition-metal catalyst, typically a palladium complex, to facilitate the substitution. The reactivity of triflates allows these reactions to proceed under milder conditions than those required for chloro-derivatives. While this represents a standard transformation in modern organic synthesis, specific examples detailing this exact conversion are not as prevalent in the literature as the halogen exchange method.

Mechanistic Considerations in Iodination Reactions

The direct iodination of 2,6-dimethylpyridine (B142122) (2,6-lutidine) is an example of an electrophilic aromatic substitution reaction. However, the pyridine nucleus presents unique mechanistic challenges. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring system towards attack by electrophiles compared to benzene (B151609) derivatives. smolecule.com

Conversely, the two methyl groups at the 2- and 6-positions are electron-donating groups. They activate the ring through an inductive effect and hyperconjugation, partially offsetting the deactivating effect of the nitrogen atom. These groups direct incoming electrophiles to the ortho and para positions. In the case of 2,6-lutidine, the para-position (C-4) is sterically accessible and electronically favored, making it the primary site for substitution.

Reactivity and Synthetic Transformations of 4 Iodo 2,6 Dimethylpyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

4-Iodo-2,6-dimethylpyridine is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. ambeed.com The high reactivity of the carbon-iodine bond allows these reactions to proceed under relatively mild conditions. wikipedia.org

**3.1.1. Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds at the 4-position of the 2,6-dimethylpyridine (B142122) core is readily achieved using several palladium-catalyzed cross-coupling methodologies. These reactions introduce new aryl, vinyl, or alkynyl groups, providing access to a diverse range of complex pyridine (B92270) derivatives.

The Suzuki-Miyaura coupling reaction is a widely used method for forming biaryl compounds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. This compound readily participates in Suzuki-Miyaura couplings with a variety of aryl- and heteroarylboronic acids. researchgate.net The reaction demonstrates good tolerance for various functional groups on the boronic acid partner and provides a direct route to 4-aryl-2,6-dimethylpyridines. researchgate.net Typical catalysts include palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a base like sodium carbonate is commonly used in a mixed solvent system. researchgate.netbeilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Boronic Acid Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 4-Phenyl-2,6-dimethylpyridine |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane | 90 | 4-(4-Methoxyphenyl)-2,6-dimethylpyridine |

| Thiophene-3-boronic acid | PdCl₂(PPh₃)₂ | KHCO₃ | DMF/H₂O | 110 | 4-(Thiophen-3-yl)-2,6-dimethylpyridine |

| Pyrimidine-5-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4-(Pyrimidin-5-yl)-2,6-dimethylpyridine |

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (like this compound) with an alkene to form a substituted alkene. organic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org Due to the high reactivity of the C-I bond, this compound is an excellent candidate for Heck reactions with various alkenes, such as styrenes and acrylates, to yield 4-vinylpyridine (B31050) derivatives. The process generally requires a palladium catalyst (e.g., Pd(OAc)₂), often with a phosphine ligand, and a base (e.g., Et₃N) to neutralize the hydrogen halide generated during the catalytic cycle. researchgate.net

Table 2: Generalized Conditions for Heck Reaction of this compound

| Alkene Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product Type |

| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 80-100 | (E)-2,6-Dimethyl-4-styrylpyridine |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 100 | (E)-Butyl 3-(2,6-dimethylpyridin-4-yl)acrylate |

| Cyclohexene | Pd(OAc)₂ / dppf | Cs₂CO₃ | 1,4-Dioxane | 120 | 4-(Cyclohex-1-en-1-yl)-2,6-dimethylpyridine |

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, and it is carried out in the presence of an amine base. libretexts.orgorganic-chemistry.org this compound serves as an effective coupling partner in Sonogashira reactions, enabling the synthesis of 4-alkynyl-2,6-dimethylpyridines. libretexts.org The reaction proceeds under mild conditions, often at room temperature, and tolerates a wide range of functional groups on the alkyne substrate. wikipedia.orgrsc.org

Table 3: Illustrative Conditions for Sonogashira Coupling of this compound

| Alkyne Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-50 | 2,6-Dimethyl-4-(phenylethynyl)pyridine |

| 1-Heptyne | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 25 | 4-(Hept-1-yn-1-yl)-2,6-dimethylpyridine |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DIPA | Toluene | 60 | 2,6-Dimethyl-4-((trimethylsilyl)ethynyl)pyridine |

| Propargyl alcohol | PdCl₂(dppf) / CuI | Et₃N | Acetonitrile | 50 | 3-(2,6-Dimethylpyridin-4-yl)prop-2-yn-1-ol |

Other Cross-Coupling Methodologies

Beyond the Suzuki, Heck, and Sonogashira reactions, this compound can participate in other important cross-coupling transformations.

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. commonorganicchemistry.com this compound can be coupled with various organostannanes (e.g., arylstannanes, vinylstannanes) to form C-C bonds. While effective, the toxicity of organotin reagents has led to a preference for other methods like the Suzuki coupling. preprints.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It represents a key method for synthesizing arylamines. This compound can be coupled with a wide range of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand (e.g., XPhos, BINAP) in the presence of a strong base such as sodium tert-butoxide. researchgate.netchemrxiv.org This provides a direct route to 4-amino-2,6-dimethylpyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack. This reactivity is enhanced in this compound, where the iodine atom can act as a leaving group in a Nucleophilic Aromatic Substitution (SNAr) reaction. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the C4 position to form a temporary, negatively charged intermediate known as a Meisenheimer complex. acsgcipr.org Subsequent elimination of the iodide anion restores the aromaticity of the ring, yielding the substituted product. acsgcipr.org This pathway allows for the direct introduction of various nucleophiles, such as amines and thiols, onto the pyridine core. ambeed.com The rate of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. nih.gov

Table 4: Examples of Nucleophilic Aromatic Substitution (SNAr) on this compound

| Nucleophile | Reagent | Base | Solvent | Conditions | Product |

| Amine | Piperidine | - | Piperidine | Reflux | 4-(Piperidin-1-yl)-2,6-dimethylpyridine |

| Thiol | Thiophenol | K₂CO₃ | DMF | 80-100 °C | 2,6-Dimethyl-4-(phenylthio)pyridine |

| Alkoxide | Sodium methoxide | - | Methanol | Reflux | 4-Methoxy-2,6-dimethylpyridine |

| Azide | Sodium azide | - | DMSO | 120 °C | 4-Azido-2,6-dimethylpyridine |

Regiochemical Control in SNAr Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental transformation. The regiochemical outcome of these reactions is significantly influenced by the inherent electronic properties of the pyridine nucleus. The nitrogen atom withdraws electron density, activating the positions ortho (2,6) and para (4) to it for nucleophilic attack. In this compound, the iodine atom is located at the electronically activated 4-position.

The mechanism of an SNAr reaction generally proceeds in a stepwise manner, involving the initial attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group. frontiersin.org This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. frontiersin.orgrsc.org For this compound, the attack at the C4 position is favored because the negative charge in the resulting Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. smolecule.com The presence of methyl groups at the 2- and 6-positions does not significantly hinder the approach of a nucleophile to the 4-position, allowing for clean substitution at this site.

The general reactivity order for halogens in SNAr reactions is often F > Cl > Br > I when the reaction is governed by the electrophilicity of the carbon atom (rate-determining attack of the nucleophile). However, when the departure of the leaving group is the rate-determining step, the order can be reversed (I > Br > Cl > F) due to the weaker carbon-halogen bond strength for heavier halogens. In many SNAr reactions involving iodo-activated substrates, the substitution occurs regioselectively at the position of the iodine atom. scispace.com For instance, in related heterocyclic systems, chloride substituents at positions activated for nucleophilic aromatic substitution are readily replaced by iodide, highlighting the favorability of substitution at these positions. researchgate.net

Influence of Nucleophile Characteristics

The success and rate of SNAr reactions on this compound are profoundly dependent on the properties of the attacking nucleophile. ambeed.com Key characteristics include the nucleophile's intrinsic strength, steric bulk, and the reaction conditions employed.

Strong nucleophiles, such as thiols and certain amines, readily displace the iodo group. ambeed.com The reactivity of a nucleophile is influenced by its basicity and polarizability. Studies on analogous 6-halopurine systems demonstrate how the reactivity hierarchy of the halogens can be inverted based on the nucleophile's nature. For example, with butylamine (B146782) in acetonitrile, the displacement reactivity order was found to be F > Br > Cl > I. researchgate.net Conversely, with a weaker nucleophile like aniline, an order of I > Br > Cl > F was observed, which changed again under acidic catalysis. researchgate.net This illustrates that a simple prediction of reactivity based solely on the leaving group is insufficient; the nucleophile's character is a critical determinant.

The table below summarizes the expected reactivity trends for the SNAr reaction of this compound with various classes of nucleophiles, based on established principles of nucleophilicity.

| Nucleophile Class | Example(s) | Expected Reactivity | Notes |

| Nitrogen Nucleophiles | Amines (e.g., Butylamine), Anilines | Good to Moderate | Reactivity depends on basicity and steric hindrance. Weakly basic anilines may require acid catalysis. researchgate.net |

| Oxygen Nucleophiles | Alkoxides (e.g., Methoxide), Phenoxides | Moderate | Strong bases, effective nucleophiles. Protic solvents can reduce reactivity through solvation. libretexts.org |

| Sulfur Nucleophiles | Thiolates (e.g., Thiophenoxide) | High | Sulfur nucleophiles are generally very effective due to their high polarizability (softness). ambeed.com |

The solvent also plays a crucial role. Polar aprotic solvents, such as DMF or DMSO, are typically preferred as they can solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity. smolecule.com Protic solvents can decrease the effectiveness of a nucleophile by forming a solvent cage around it through hydrogen bonding. libretexts.org

Organometallic Intermediates and Metalation

The carbon-iodine bond in this compound is a versatile handle for the formation of organometallic reagents. These intermediates are pivotal for constructing new carbon-carbon and carbon-heteroatom bonds.

Metal-Halogen Exchange: this compound can undergo metal-halogen exchange with strong bases, typically organolithium reagents like n-butyllithium (n-BuLi). This reaction replaces the iodine atom with a lithium atom, generating 2,6-dimethyl-4-pyridyllithium. This organolithium species is a potent nucleophile and can react with a wide range of electrophiles. This method is analogous to the generation of porphyrinyllithiums from iodo-porphyrins. researchgate.net

Grignard Reagent Formation: The corresponding Grignard reagent, 2,6-dimethyl-4-pyridylmagnesium iodide, can be prepared by reacting this compound with magnesium metal. Alternatively, a halogen-magnesium exchange reaction using reagents like isopropylmagnesium chloride (i-PrMgCl) can be employed, a technique demonstrated on similar iodo-pyridazine systems. dur.ac.uk These Grignard reagents are valuable for additions to carbonyls and other electrophilic centers.

Transition Metal-Catalyzed Cross-Coupling: this compound is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions. smolecule.com The general mechanism involves the oxidative addition of the C-I bond to a low-valent palladium(0) complex to form a palladium(II) intermediate. This intermediate then undergoes transmetalation with a suitable coupling partner, followed by reductive elimination to yield the product and regenerate the palladium(0) catalyst.

The table below lists key cross-coupling reactions where this compound serves as a substrate.

| Reaction Name | Coupling Partner | Resulting Bond | Typical Catalyst |

| Suzuki Coupling | Organoboron Reagents (e.g., Phenylboronic acid) | C-C (Aryl-Aryl) | Pd(PPh₃)₄, Pd(OAc)₂ smolecule.comambeed.com |

| Heck Coupling | Alkenes | C-C (Aryl-Vinyl) | Pd(OAc)₂ |

| Sonogashira Coupling | Terminal Alkynes | C-C (Aryl-Alkynyl) | Pd(PPh₃)₄ / CuI scispace.comrsc.org |

| Buchwald-Hartwig Amination | Amines | C-N (Aryl-Amine) | Pd(dba)₂ / Ligand |

| Stille Coupling | Organotin Reagents | C-C (Aryl-Aryl/Vinyl) | Pd(PPh₃)₄ ambeed.com |

Reductive Transformations of the Carbon-Iodine Bond

The carbon-iodine bond of this compound can be readily reduced, offering pathways to either the parent 2,6-dimethylpyridine or to radical intermediates for further transformations.

Hydrodeiodination (Reduction to C-H): The most straightforward reductive transformation is the replacement of the iodine atom with a hydrogen atom. This can be achieved using various reducing agents.

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the C-I bond, although harsher conditions may be needed compared to the reduction of carbonyls. ambeed.com

Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) is a classic method for hydrodehalogenation.

Acid-Mediated Reduction: In some cases, acids like hydroiodic acid (HI) can act as reducing agents.

Reductive Radical Reactions: The relatively weak C-I bond (bond dissociation energy is lower than C-Br or C-Cl) makes this compound a suitable precursor for carbon-centered radicals under reductive conditions. um.es These radical intermediates can then participate in various bond-forming reactions.

Photoredox Catalysis: Visible-light photoredox catalysis can be used for the reductive cleavage of carbon-halogen bonds. umich.edu An excited-state photocatalyst can reduce the C-I bond via single-electron transfer (SET), generating a 2,6-dimethyl-4-pyridyl radical. This radical can be trapped by various radical acceptors. The activation of the C-I bond can be facilitated by the formation of a halogen-bond complex with a Lewis base, which upon irradiation, promotes the formation of the radical. rsc.org

Electrochemical Reduction: Cathodic reduction provides another method to generate the aryl radical from this compound. acs.org The molecule accepts an electron at the cathode surface to form a radical anion, which then rapidly fragments, releasing an iodide ion and the desired 2,6-dimethyl-4-pyridyl radical.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis has provided definitive insights into the three-dimensional structure of this compound, elucidating its molecular conformation, geometry, and the intricate network of intermolecular forces that govern its crystal packing.

Molecular Conformation and Geometry

The crystal structure of this compound reveals a largely planar pyridine ring, as is characteristic of such aromatic systems. The iodine atom is situated at the 4-position, while the two methyl groups occupy the 2- and 6-positions. The substitution pattern influences the local geometry, though the core pyridyl structure remains intact.

Polymorphism and Packing Motifs

While extensive studies on the polymorphism of this compound are not widely reported, the determined crystal structure showcases a specific packing motif driven by the aforementioned N–I halogen bonds. The molecules arrange in a way that optimizes these interactions, leading to the formation of the observed sheet-like assemblies. nesacs.org The steric hindrance from the 2,6-dialkyl substitution pattern also plays a role in the final packing arrangement. nesacs.org The study of polymorphism in related dimethylpyridinium compounds, such as 2,6-dimethylpyridinium tetrachlorocuprate(II), has shown that different crystalline forms can be obtained from various solvents, suggesting that polymorphism in this compound could potentially be accessed under different crystallization conditions.

Spectroscopic Approaches for Electronic and Conformational Analysis

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide valuable information about the electronic environment and conformation of this compound in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy have been utilized to characterize the compound. The chemical shifts observed in the NMR spectra are consistent with the proposed molecular structure, confirming the substitution pattern on the pyridine ring.

| NMR Data for this compound | | :--- | :--- | | ¹H-NMR (500 MHz, CDCl₃, 300 K) | δ (ppm) = 7.38 (s, 2H, HAr), 2.47 (s, 6H, CH₃) rsc.org | | ¹³C-NMR (101 MHz, CDCl₃, 300 K) | δ (ppm) = 159.0 (s), 129.9 (s), 106.8 (s), 24.4 (s) rsc.org |

The singlet at 7.38 ppm in the ¹H-NMR spectrum corresponds to the two equivalent aromatic protons on the pyridine ring, while the singlet at 2.47 ppm is attributed to the six equivalent protons of the two methyl groups. rsc.org The ¹³C-NMR spectrum shows distinct signals for the different carbon atoms in the molecule, providing further confirmation of its structure. rsc.org These spectroscopic data are crucial for verifying the identity and purity of the compound and offer insights into the electronic distribution within the molecule.

Conclusion

4-Iodo-2,6-dimethylpyridine is a significant compound in the field of heterocyclic chemistry. Its straightforward synthesis and the versatile reactivity of the iodine substituent make it an important tool for organic chemists. Its primary utility in transition-metal-catalyzed cross-coupling reactions enables the efficient construction of complex molecular architectures, highlighting its role as a valuable building block in the synthesis of novel compounds for a range of scientific applications.

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 4-Iodo-2,6-dimethylpyridine. These computational methods provide a detailed picture of the electron distribution and orbital energies within the molecule.

Studies on substituted pyridines demonstrate that the nature and position of substituents significantly influence the electronic properties of the pyridine (B92270) ring. ias.ac.in For this compound, the electron-donating methyl groups at the 2 and 6 positions increase the electron density on the ring, while the iodine atom at the 4-position has a more complex electronic effect, involving both sigma-withdrawing and pi-donating characteristics.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), are employed to determine key electronic parameters. ias.ac.in These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The calculated Mulliken charges on the atoms of substituted pyridines can reveal the effects of substituents on the charge distribution. rdd.edu.iq For this compound, calculations would likely show an accumulation of negative charge on the nitrogen atom, a hallmark of pyridines, which is modulated by the attached methyl and iodo groups. The iodine substituent, being a halogen, influences the electronic landscape and can act as a leaving group in certain reactions. nih.gov

The following table illustrates typical electronic properties that can be determined for substituted pyridines using DFT calculations. The values are representative and depend on the specific level of theory and basis set used.

| Property | Description | Representative Information for a Substituted Pyridine |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Values typically range from -6 to -8 eV. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Values typically range from -1 to -3 eV. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influenced by the vector sum of individual bond dipoles. |

| Mulliken Atomic Charges | Calculated partial charges on each atom, indicating electron distribution. | The nitrogen atom typically carries a significant negative charge. |

Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations.

Molecular Dynamics Simulations and Conformational Landscape

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide valuable insights into its dynamic behavior and intermolecular interactions. nih.gov MD simulations model the movement of atoms and molecules over time, offering a view of the conformational landscape that a molecule can explore. nih.govchemrxiv.org

For this compound, the primary conformational flexibility would arise from the rotation of the two methyl groups. Although these rotations have a low energy barrier, their preferred orientations can be influenced by the surrounding environment, such as the solvent or interactions with other molecules in a condensed phase or crystal lattice.

MD simulations can be used to study:

Solvation Effects: How solvent molecules arrange around this compound and how this affects its properties and reactivity.

Intermolecular Interactions: The nature and strength of interactions with other molecules, which is crucial for understanding its behavior in solution and in the solid state.

Vibrational Dynamics: The characteristic vibrational modes of the molecule, which can be compared with experimental spectroscopic data (e.g., from infrared or Raman spectroscopy).

While specific, extensive MD simulation studies focused solely on this compound are not widely documented in the reviewed literature, the techniques are broadly applicable. nih.govdiamond.ac.uk Such simulations would typically employ a force field to describe the potential energy of the system as a function of atomic coordinates.

The following table outlines the type of information that can be obtained from MD simulations.

| Simulation Output | Information Gained | Relevance |

| Radial Distribution Functions | Describes the probability of finding a particle at a certain distance from a reference particle. | Provides detailed insight into the local solvent structure around the solute. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Assesses the structural stability and conformational changes over time. |

| Torsional Angle Analysis | Tracks the rotation around specific bonds, such as the C-C bonds of the methyl groups. | Characterizes the conformational preferences of flexible parts of the molecule. |

Table 2: Potential Insights from Molecular Dynamics Simulations.

Theoretical Insights into Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to predict the reactivity of this compound and to elucidate the mechanisms of its reactions. The electronic structure calculations discussed in section 5.1 form the basis for these predictions.

The presence of the iodine atom at the 4-position makes this site susceptible to various chemical transformations. nih.gov Theoretical studies can model reactions such as:

Nucleophilic Aromatic Substitution: The iodine atom can be displaced by a nucleophile. Computational modeling can determine the activation energy barrier for this process and compare the reactivity with other halopyridines.

Cross-Coupling Reactions: this compound is a potential substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. smolecule.com DFT calculations can be used to investigate the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps.

The nucleophilicity of the pyridine nitrogen is another key aspect of its reactivity. DFT-based calculations of nucleophilicity indices can quantify the electron-donating ability of the nitrogen lone pair. ias.ac.in Studies on substituted pyridines have shown a correlation between calculated nucleophilicity and experimentally observed reaction rates. ias.ac.in The electron-donating methyl groups in this compound are expected to enhance the nucleophilicity of the nitrogen atom compared to unsubstituted pyridine.

Transition state theory combined with quantum chemical calculations allows for the determination of reaction pathways and activation energies. By locating the transition state structures for a proposed reaction, a detailed understanding of the reaction mechanism at the molecular level can be achieved.

The following table summarizes theoretical approaches to understanding reactivity.

| Computational Method | Information Provided | Application to this compound |

| Frontier Molecular Orbital (FMO) Theory | Uses HOMO and LUMO energies and distributions to predict reactivity. | The LUMO's location can indicate sites for nucleophilic attack. |

| Electrostatic Potential (ESP) Mapping | Visualizes the charge distribution on the molecular surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Transition State Searching | Locates the highest energy point along a reaction coordinate. | Determines activation barriers and elucidates reaction mechanisms for substitutions and couplings. |

| Calculation of Reaction Enthalpies | Determines the overall energy change of a reaction. | Predicts whether a reaction is thermodynamically favorable. |

Table 3: Theoretical Approaches to Reactivity Analysis.

Applications in Advanced Materials and Chemical Biology

Building Blocks for Functional Pyridine (B92270) Derivatives

The presence of a reactive iodine atom at the 4-position of the sterically hindered 2,6-dimethylpyridine (B142122) core allows for a variety of chemical modifications, making 4-Iodo-2,6-dimethylpyridine a key starting material for the synthesis of complex, functional pyridine derivatives.

Poly-functionalized Systems

The reactivity of the carbon-iodine bond in this compound facilitates its use in various cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of poly-functionalized pyridine systems. These reactions are fundamental in creating molecules with tailored electronic and steric properties for applications in materials science and medicinal chemistry.

Key reactions for the functionalization of this compound include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the aryl iodide with an organoboron compound. libretexts.orgorganic-chemistry.org This method allows for the introduction of various aryl and heteroaryl substituents at the 4-position of the pyridine ring.

Sonogashira Coupling: This reaction, also palladium-catalyzed and typically involving a copper co-catalyst, is employed to form a carbon-carbon bond between the aryl iodide and a terminal alkyne. libretexts.orgorganic-chemistry.orgwikipedia.org This is a powerful tool for creating extended π-conjugated systems.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting the aryl iodide with primary or secondary amines. wikipedia.orgorganic-chemistry.orgacsgcipr.org This is a crucial method for synthesizing a diverse range of substituted anilines and other nitrogen-containing compounds.

These coupling methodologies allow for the systematic and modular synthesis of poly-substituted pyridines with precise control over their final structure and properties. nih.govnih.gov

Ligands for Coordination Complexes

Pyridine and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. The 2,6-dimethyl substitution in this compound introduces steric bulk around the nitrogen atom, which can influence the coordination geometry and reactivity of the resulting metal complexes. While the iodine atom can be retained to study its electronic influence on the metal center, it is more commonly used as a handle for further functionalization to create more complex and tailored ligands. For instance, terpyridine-metal complexes are widely studied for their applications in catalysis and supramolecular chemistry. nih.govscilit.comresearchgate.net The principles of ligand design using substituted pyridines are central to the development of novel coordination complexes with specific catalytic or material properties.

Catalysis

The derivatives of this compound play a significant role in the field of catalysis, both as ligands that modulate the activity of metal centers and as components in the development of new catalytic reactions.

As Ligands in Homogeneous Catalysis

The electronic and steric properties of ligands are crucial in determining the efficacy and selectivity of homogeneous catalysts. By modifying this compound through the cross-coupling reactions mentioned earlier, a vast library of substituted pyridine ligands can be synthesized. These ligands can then be used to fine-tune the properties of transition metal catalysts for a wide range of organic transformations. mdpi.comacs.org The steric hindrance provided by the 2,6-dimethyl groups can, for example, promote certain reaction pathways or enhance the stability of the catalytic species. The development of new ligands is a key area of research in catalysis, and versatile building blocks like this compound are instrumental in this process.

Role in Catalytic Reaction Development

The study of reactions involving this compound and its derivatives contributes to the broader development of new catalytic methods. Understanding the reactivity of the C-I bond in different catalytic cycles, for instance, provides valuable insights that can be applied to the development of new cross-coupling reactions or the optimization of existing ones. The exploration of reaction conditions and catalyst systems for the functionalization of this sterically hindered pyridine derivative helps to expand the scope and utility of transition metal catalysis in organic synthesis. nih.govmdpi.com

Medicinal Chemistry and Pharmaceutical Intermediates

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a large number of approved drugs. nbinno.com The ability to introduce diverse substituents onto the pyridine ring allows for the optimization of a compound's biological activity, solubility, and metabolic stability.

This compound and its derivatives serve as important intermediates in the synthesis of active pharmaceutical ingredients (APIs). pharmanoble.compyglifesciences.com A notable example is the use of the closely related compound, 4-iodo-2,6-dimethylaniline (B1296278), as a key intermediate in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. nbinno.com This highlights the industrial relevance of such iodinated pyridine derivatives in the pharmaceutical sector.

Precursors in Drug Synthesis Pathways (e.g., Rilpivirine-related motifs)

Current scientific literature does not prominently feature this compound as a direct precursor in the synthesis of Rilpivirine. Research on the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor, extensively documents the use of a structurally similar compound, 4-iodo-2,6-dimethylaniline , as a key intermediate. nih.govgoogle.comresearchgate.netresearchgate.net

While both this compound and 4-iodo-2,6-dimethylaniline contain an iodinated dimethyl-substituted aromatic ring, their chemical properties differ due to the core aromatic structure (pyridine versus aniline). There is no available evidence from the provided search results to indicate that this compound is used as an alternative or precursor to 4-iodo-2,6-dimethylaniline in Rilpivirine synthesis.

Exploration of Bioactive Iodinated Pyridine Scaffolds

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions. nih.govresearchgate.netrsc.org The introduction of iodine into such scaffolds can significantly modulate a compound's physicochemical properties, including its lipophilicity and metabolic stability, which can in turn influence its biological activity.

Despite the general interest in both pyridine scaffolds and iodinated organic molecules, there is a lack of specific research data on the bioactivity of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.